Advanced Physicochemical Profiling and Analytical Quantification of CAS 1310279-36-7: A Mirabegron Process Impurity
Advanced Physicochemical Profiling and Analytical Quantification of CAS 1310279-36-7: A Mirabegron Process Impurity
Executive Summary
In the highly regulated landscape of pharmaceutical manufacturing, the control of process-related impurities is paramount to ensuring drug safety and efficacy. CAS 1310279-36-7 , chemically defined as 4-(2-(Phenethylamino)ethyl)aniline, is a critical intermediate and potential process impurity in the synthesis of Mirabegron, a β3-adrenergic receptor agonist used to treat overactive bladder (OAB)[1].
As a Senior Application Scientist, I have structured this technical whitepaper to move beyond basic specifications. Here, we will dissect the physicochemical causality of CAS 1310279-36-7, map its mechanistic origin, and establish self-validating analytical protocols (HPLC-UV and LC-MS/MS) required to quantify it at trace levels in compliance with ICH Q2(R1) and M7 guidelines.
Molecular Identity & Physicochemical Dynamics
To design an effective analytical extraction and separation strategy, we must first understand the molecular architecture of the target analyte. CAS 1310279-36-7 features a dual-amine structure: a primary aromatic amine (aniline) and a secondary aliphatic amine. This differential basicity dictates its ionization state across various pH gradients.
Table 1: Molecular and Physicochemical Properties
| Parameter | Value | Scientific Rationale / Analytical Implication |
| CAS Number | 1310279-36-7 | Unique identifier for regulatory filing and reference standard procurement[2]. |
| IUPAC Name | 4-(2-(Phenethylamino)ethyl)aniline | Indicates the presence of two distinct basic nitrogen centers[1]. |
| Molecular Formula | C16H20N2 | Core structural composition determining isotopic distribution[2]. |
| Molecular Weight | 240.34 g/mol | Critical for mass spectrometric precursor ion selection ([M+H]+ = 241.2 m/z)[3]. |
| LogP (Estimated) | ~2.8 | Moderate lipophilicity necessitates gradient reverse-phase (RP) elution. |
| pKa (Estimated) | ~4.6 (Aniline), ~9.8 (Aliphatic Amine) | Requires strict pH control in the mobile phase to prevent peak tailing and ensure consistent retention[4]. |
Mechanistic Origin in API Synthesis
Understanding why an impurity exists is the first step in controlling it. In the commercial synthesis of Mirabegron, 4-nitrophenethylamine undergoes alkylation with a styrene oxide derivative. The resulting nitro-intermediate is subjected to catalytic reduction, yielding the aniline intermediate—CAS 1310279-36-7 .
Under ideal conditions, this intermediate is completely consumed in the subsequent amidation step with a thiazole derivative to form the final Mirabegron API. However, incomplete amidation leads to the persistence of CAS 1310279-36-7 as a carryover impurity in the final drug substance.
Figure 1: Mechanistic origin of CAS 1310279-36-7 in Mirabegron synthesis.
Physicochemical Causality in Analytical Behavior
When analyzing CAS 1310279-36-7, the secondary aliphatic amine (pKa ~9.8) is the primary source of chromatographic failure. At standard neutral pH, this amine is fully protonated and highly prone to secondary electrostatic interactions with residual, un-endcapped silanols on silica-based stationary phases. This manifests as severe peak tailing, shifting retention times, and poor integration reproducibility.
To engineer a solution, we must apply chemical causality:
-
Ion-Pairing / Buffering (HPLC-UV): We utilize a potassium dihydrogen phosphate buffer adjusted to pH 5.5[5] or an ion-pairing reagent like Tetrabutylammonium hydrogen sulfate (TBAHS)[4]. TBAHS competitively binds to active silanol sites, masking them from the impurity and ensuring sharp peak symmetry.
-
Volatile Acidification (LC-MS/MS): Because phosphate and TBAHS are non-volatile and will catastrophically contaminate a mass spectrometer source, we pivot to 0.2% formic acid[6]. This maintains the analyte in a fully protonated state for maximum Electrospray Ionization (ESI) efficiency while providing enough ionic strength to suppress silanol interactions.
Self-Validating Experimental Protocols
The following protocols are designed as closed-loop, self-validating systems. They include mandatory System Suitability Tests (SST) that must pass before any sample data is accepted.
Table 2: Chromatographic Parameters for Impurity Profiling
| Parameter | Protocol A: HPLC-UV (Routine QC) | Protocol B: LC-MS/MS (Trace Analysis) |
| Column | C18, 4.6 x 150 mm, 3 µm (End-capped) | C18 ODS 3-V, 2.1 x 100 mm, 1.8 µm[6] |
| Mobile Phase A | 0.02 M KH2PO4 buffer (pH 5.5)[5] | 0.2% Formic Acid in Water[6] |
| Mobile Phase B | Acetonitrile / Methanol mixture[5] | 100% Acetonitrile[6] |
| Detection | UV Absorbance at 220 nm[5] | ESI+ MRM (m/z 241.2 → 105.1) |
| Flow Rate | 1.0 mL/min[5] | 0.4 - 0.8 mL/min[6] |
Protocol A: HPLC-UV Method for Routine Batch Release
Objective: Quantification of CAS 1310279-36-7 at levels ≥ 0.05% in Mirabegron API batches.
-
Mobile Phase Preparation: Dissolve 2.72 g of KH2PO4 in 1000 mL of HPLC-grade water. Adjust to pH 5.5 using dilute phosphoric acid or potassium hydroxide. Filter through a 0.22 µm membrane[5].
-
Sample Preparation: Weigh accurately 10 mg of the Mirabegron test sample. Dissolve in a diluent of 30% methanol in water to yield a final concentration of 1 mg/mL[5]. Causality note: 30% methanol closely matches the initial mobile phase gradient, preventing solvent-mismatch peak distortion.
-
Chromatographic Execution: Inject 20 µL of the sample solution onto the C18 column maintained at 30°C. Run a gradient elution increasing Mobile Phase B from 12% to 60% over 20 minutes. Monitor the eluent at 220 nm[5].
-
Self-Validation Check (SST): Inject a reference standard of CAS 1310279-36-7 at the 0.05% specification limit.
-
Acceptance Criteria: The protocol is validated only if the peak tailing factor is ≤ 1.5, and the theoretical plate count is ≥ 5000. If tailing exceeds 1.5, column end-capping has degraded and the column must be replaced.
-
Protocol B: LC-MS/MS Method for Trace Impurity Profiling
Objective: Highly specific trace quantification (parts-per-million levels) to satisfy genotoxic/critical impurity thresholds.
Figure 2: Self-validating LC-MS/MS workflow for trace quantification.
-
Mobile Phase & Tuning: Prepare Mobile Phase A as 0.2% Formic Acid in MS-grade water, and Mobile Phase B as MS-grade Acetonitrile[6]. Tune the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode.
-
MRM Setup: Set the precursor ion to m/z 241.2 ([M+H]+). Optimize collision energy to monitor the primary product ion (e.g., m/z 105.1, corresponding to the phenethyl cation cleavage).
-
Execution: Inject 5 µL of the sample. Utilize a rapid gradient (5% B to 95% B over 10 minutes) at a flow rate of 0.8 mL/min[6].
-
Self-Validation Check (SST): Before analyzing unknown batches, inject a blank (diluent) followed by a Limit of Quantification (LOQ) standard (e.g., 9 ppm relative to API)[6].
-
Acceptance Criteria: The system is validated only if the blank shows zero interfering peaks at the retention time of the impurity, and the LOQ standard exhibits a Signal-to-Noise (S/N) ratio ≥ 10. If S/N < 10, the MS source optics must be cleaned before proceeding.
-
References
-
[2] 4-(2-(Phenethylamino)ethyl)aniline - Daicel Pharma Standards. Daicel Pharma Standards. Available at:
-
[3] 4-(2-(Phenethylamino)ethyl)aniline | C16H20N2 | CID 82257240. National Center for Biotechnology Information (PubChem). Available at:
-
[1] 4-(2-(Phenethylamino)ethyl)aniline | CAS 1310279-36-7. Veeprho. Available at:
-
[4] DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR THE DETERMINATION OF 2-ATAA IMPURITY IN MIRABEGRON TABLETS. International Journal of Engineering, Education and Technology. Available at:
-
[6] Development and Validation for the Quantification of Genotoxic Impurity in Mirabegron Drug Substance by LCMS. PubMed (National Institutes of Health). Available at:
-
[5] HPLC analysis method of mirabegron related substances. Google Patents. Available at:
Sources
- 1. veeprho.com [veeprho.com]
- 2. 4-(2-(Phenethylamino)ethyl)aniline - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. 4-(2-(Phenethylamino)ethyl)aniline | C16H20N2 | CID 82257240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijoeete.com [ijoeete.com]
- 5. CN110824056B - HPLC analysis method of mirabegron related substances - Google Patents [patents.google.com]
- 6. Development and Validation for the Quantification of Genotoxic Impurity in Mirabegron Drug Substance by LCMS - PubMed [pubmed.ncbi.nlm.nih.gov]
